7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .
Synthesis Analysis
The synthesis of similar compounds involves a three-step process . The process involves the use of intermediate compounds, 1-methylpiperazine, and potassium carbonate in acetonitrile .Molecular Structure Analysis
The compound crystallizes in a monoclinic system . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis
Pyrimidines have been synthesized via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical and Chemical Properties Analysis
The compound has been characterized by infrared and mass spectroscopy, 1 H NMR, elemental analyses, and single crystal X-ray diffraction . The compound has a density of 1.293 g cm –3 .Scientific Research Applications
Adenosine Receptor Affinity and Selectivity
A study by Squarcialupi et al. (2017) explored derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, which shares a structural motif with the chemical compound , for their affinity and selectivity towards human adenosine A1 and A2A receptor subtypes. This research aimed to discover compounds with potential therapeutic applications by affecting adenosine receptor interactions. Their findings indicated varied affinities for these receptors, underscoring the potential for designing receptor-selective drugs based on the pyrazolopyrimidine core structure (Squarcialupi et al., 2017).
Antibacterial Activity
Rostamizadeh et al. (2013) synthesized derivatives of 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine and evaluated their antibacterial activity. Although not directly mentioning "7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine," the study highlights the antimicrobial potential of pyrazolopyrimidine derivatives, suggesting avenues for the development of new antibacterial agents (Rostamizadeh et al., 2013).
Anticancer and Anti-inflammatory Agents
Another research focus is on the synthesis of pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, indicating their potential as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Central Nervous System Disorders
Li et al. (2016) designed and synthesized a set of 3-aminopyrazolo[3,4-d]pyrimidinones, investigating their structure-activity relationships as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ones structurally related to "this compound," showed promise for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders due to their potent inhibitory activity and selectivity for PDE1 (Li et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity . This suggests that the compound may target specific enzymes or proteins in these microorganisms.
Mode of Action
It is suggested that the compound may interact with its targets through hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Biochemical Pathways
Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that the compound may affect pathways related to the growth and reproduction of these microorganisms.
Pharmacokinetics
Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that the compound may inhibit the growth and reproduction of these microorganisms at the molecular and cellular level.
Action Environment
The efficacy of similar compounds has been tested in vitro , suggesting that factors such as temperature, pH, and the presence of other substances may influence the compound’s action.
Safety and Hazards
Future Directions
Pyrimidine derivatives have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . This makes it one of the research hotspots of antitumor drugs in recent years . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .
Biochemical Analysis
Biochemical Properties
It has been found that this compound exhibits significant antibacterial and antifungal activity . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these biological processes .
Cellular Effects
It has been observed that this compound can accumulate in cells and potentially influence cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-19-20(2)27-24-23(22-11-7-4-8-12-22)17-26-30(24)25(19)29-15-13-28(14-16-29)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIFJRZJWNLRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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